molecular formula C19H23NO3S B5821403 ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate

ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate

Cat. No.: B5821403
M. Wt: 345.5 g/mol
InChI Key: MKNJIRSYJIUOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an isobutyl group, and a 2-methylbenzoyl amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the isobutyl group: This step often involves alkylation reactions using isobutyl halides under basic conditions.

    Attachment of the 2-methylbenzoyl amide: This can be done through an amide coupling reaction using 2-methylbenzoic acid and a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate can be compared with other similar compounds, such as:

    Ethyl 4-isobutyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate: This compound has a similar structure but with a different position of the methyl group on the benzoyl ring.

    Ethyl 4-isobutyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate: This compound also has a similar structure but with the methyl group on the 4-position of the benzoyl ring.

The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(2-methylbenzoyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-5-23-19(22)16-14(10-12(2)3)11-24-18(16)20-17(21)15-9-7-6-8-13(15)4/h6-9,11-12H,5,10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNJIRSYJIUOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1CC(C)C)NC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.